molecular formula C21H46N2O2Sn B2414345 tert-Butyl (3-aminopropyl)((tributylstannyl)methyl)carbamate CAS No. 1577233-73-8

tert-Butyl (3-aminopropyl)((tributylstannyl)methyl)carbamate

Cat. No. B2414345
CAS RN: 1577233-73-8
M. Wt: 477.321
InChI Key: IXXRAKGOXZKYBH-UHFFFAOYSA-N
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Description

“tert-Butyl (3-aminopropyl)((tributylstannyl)methyl)carbamate” is a chemical compound with the molecular formula C21H46N2O2Sn and a molecular weight of 477.31 . It is used in research and has applications in the field of neurology .


Synthesis Analysis

The synthesis of “tert-Butyl (3-aminopropyl)((tributylstannyl)methyl)carbamate” involves a one-step route, in tandem with various aldehyde substrates, to saturated N-heterocycles . The synthesis requires mild reaction conditions and aldehydes bearing aryl, heteroaryl, aliphatic, halogenated, and glyoxylates are well tolerated .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (3-aminopropyl)((tributylstannyl)methyl)carbamate” can be represented by the SMILES string CCCCSn(CCCC)CN(CCCN)C(=O)OC(C)(C)C .


Chemical Reactions Analysis

The compound provides a one-step route, in tandem with various aldehyde substrates, to saturated N-heterocycles . The synthesis of N-heterocycles through this compound requires mild reaction conditions and aldehydes bearing aryl, heteroaryl, aliphatic, halogenated, and glyoxylates are well tolerated .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 477.31 and a molecular formula of C21H46N2O2Sn .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Deprotection and Acylation : The synthesis of penta-N-protected polyamides, which include derivatives of tert-butyl carbamates, demonstrates their use in producing compounds with independently removable amino-protecting groups. This allows for selective deprotection and subsequent acylation of the pentamine backbone, highlighting their utility in complex organic syntheses (Pak & Hesse, 1998).

  • Synthesis of Tert-Butyl Carbamate Derivatives : Tert-butyl carbamate derivatives have been studied for their ability to undergo metalation and reaction with various electrophiles, indicating their potential in creating α-functionalized α-amino silanes, a process crucial in organic synthesis and potentially applicable in pharmaceutical research (Sieburth, Somers, & O'hare, 1996).

  • Use in Polymer Synthesis : The synthesis of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from tert-butyl epoxide derivatives and CO2, using bifunctional cobalt(III) salen catalysts, suggests a role for tert-butyl carbamates in producing environmentally benign polymers with potential applications in biocompatible materials and drug delivery (Tsai, Wang, & Darensbourg, 2016).

Analytical and Material Science

  • Mass Spectrometry Studies : Mass spectrometry of O-alkyl-N-arylsulfonyl carbamates, which includes tert-butyl carbamates, provides insights into their fragmentation patterns. This has implications for their use in analytical chemistry, particularly in understanding the behavior of complex organic molecules (Daly & Heurtevant, 1970).

  • Hydrogen Bond Analysis in Carbamate Derivatives : The structural characterization of carbamate derivatives, such as tert-butyl carbamates, through single-crystal X-ray diffraction. This analysis of hydrogen bonding in these compounds contributes to a deeper understanding of molecular interactions, which is essential in materials science and drug design (Das et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, tert-Butyl 3-Aminopropyl(methyl) Carbamate, indicates that it is irritating to skin or eyes . High doses can produce a sedative or anesthetic effect . The compound should be stored at room temperature .

properties

IUPAC Name

tert-butyl N-(3-aminopropyl)-N-(tributylstannylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N2O2.3C4H9.Sn/c1-9(2,3)13-8(12)11(4)7-5-6-10;3*1-3-4-2;/h4-7,10H2,1-3H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXRAKGOXZKYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CN(CCCN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46N2O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-aminopropyl)((tributylstannyl)methyl)carbamate

CAS RN

1577233-73-8
Record name 1577233-73-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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